Roburin A is derived from the bark and wood of oak trees, particularly Quercus robur. The extraction process typically involves using water as a solvent, which captures the bioactive compounds while preserving their structural integrity. This extraction method results in a product that contains a range of ellagitannins, including Roburin A, which contributes to its organoleptic properties such as a characteristic woody odor and taste .
Roburin A is classified as an ellagitannin, a subclass of polyphenols. Ellagitannins are known for their ability to form ellagic acid upon hydrolysis and exhibit various health-promoting effects due to their antioxidant capacity. Roburin A is specifically categorized under dimeric ellagitannins due to its structural formation, which includes two ellagic acid units linked through a glycosidic bond .
The synthesis of Roburin A can be achieved through various methods, primarily focusing on extraction from natural sources. The most common method involves:
The extraction efficiency can be influenced by factors such as temperature, time, and the ratio of water to plant material. Optimization of these parameters is crucial for maximizing yield and purity of Roburin A .
Roburin A has a complex molecular structure characterized by multiple hydroxyl groups and carbon rings typical of ellagitannins. Its structure can be represented as follows:
The compound consists of two ellagic acid units connected via a glycosidic bond, contributing to its antioxidant properties.
Roburin A's structural features include:
Roburin A participates in several chemical reactions typical of polyphenolic compounds:
The stability of Roburin A under different pH conditions affects its reactivity and potential applications in food and pharmaceutical industries .
Roburin A exerts its biological effects primarily through its antioxidant activity. The mechanism involves:
Clinical studies indicate that supplementation with Roburin A leads to significant reductions in markers of oxidative stress, suggesting its potential as an adjunct therapy for conditions associated with oxidative damage .
Relevant analyses demonstrate that Roburin A exhibits strong antioxidant properties comparable to other well-known antioxidants .
Roburin A has several promising applications in scientific research and medicine:
Ongoing studies continue to explore the full range of benefits associated with Roburin A, particularly in enhancing health outcomes related to oxidative stress-related diseases .
Roburin A (C₈₂H₅₀O₅₁; molar mass 1851.251 g·mol⁻¹) is a high-molecular-weight dimeric ellagitannin exclusively identified in oak (Quercus spp.) heartwood. It belongs to the roburin subclass, distinguished by glycosylation patterns involving β-xylose or β-lyxose units. Structurally, it comprises two vescalagin subunits—monomeric ellagitannins characterized by a C-glycosidic structure with a hexahydroxydiphenoyl (HHDP) group and a nonahydroxytriphenoyl moiety [1] [5] [8]. The dimerization confers unique stereochemical properties, including axial chirality due to restricted rotation between subunits, contributing to its biological activity [5] [8].
Roburin A’s dimeric architecture arises from an ether bond linking the triphenoyl group of one vescalagin unit to the HHDP group of another [1] [8]. This intermonomeric ether bridge (C–O–C) positions the subunits at a specific dihedral angle, influencing solubility and reactivity. Unlike hydrolyzable tannins with ester linkages, this ether bond enhances stability against enzymatic hydrolysis in plant tissues, allowing persistent accumulation in Quercus robur heartwood [4] [8]. The linkage further enables Roburin A to participate in redox reactions during oak aging, releasing antioxidant phenolics into wines and spirits [6] [10].
Table 1: Key Ellagitannins in Oak Heartwood
Compound | Type | Molecular Features | Relative Abundance |
---|---|---|---|
Roburin A | Dimer | Ether-linked vescalagin subunits | Moderate |
Castalagin/Vescalagin | Monomer | C-Glycosidic HHDP/nonahydroxytriphenoyl | High |
Grandinin | Monomer | Xylose/lyxose-modified vescalagin | Moderate |
Roburin E | Monomer | Glycosylated HHDP derivative | Low |
Roburin A exhibits polar solubility profiles, dissolving optimally in acetone-water mixtures (70–80% acetone), dimethyl sulfoxide (DMSO), and methanol. It remains stable at acidic pH (3–5) but degrades under alkaline conditions via ether-bond cleavage [5] [7]. In hydroalcoholic solutions (e.g., wines/cognacs), its stability increases with ethanol content (12–65% v/v), facilitating slow release during barrel aging [6] [10]. Dry powdered extracts retain stability for months at -20°C when desiccated, though aqueous solutions require immediate use to prevent oxidation [7].
Advanced spectroscopic techniques enable unambiguous Roburin A characterization:
Table 2: Spectroscopic Signatures of Roburin A
Technique | Key Parameters | Structural Insights |
---|---|---|
¹H NMR | δ 6.75 (s, HHDP-H), δ 5.30 (d, glucose-H) | Ether linkage connectivity |
¹³C NMR | δ 165.2 (C=O), δ 108.5 (triphenoyl-C) | Carbonyl/carbon skeleton assignment |
HR-ESI-MS | [M-H]⁻ m/z 1850.245 | Molecular mass confirmation |
MS/MS | m/z 933, 783, 301 (vescalagin, HHDP, ellagic acid) | Subunit fragmentation patterns |
Roburin A is extracted from heartwood of Quercus robur (French oak), predominantly sourced from sustainably managed forests like France’s Massif Central [5]. Industrial isolation uses water or acetone-water (70:30) under controlled temperatures (20–60°C) to prevent degradation. Post-extraction, purification involves preparative chromatography (Sephadex LH-20) or membrane filtration, yielding standardized extracts (e.g., Robuvit®) containing ≥40% polyphenols, including Roburin A, castalagin, and grandinin [2] [5] [7]. Heartwood’s natural durability stems from Roburin A’s abundance (up to 1.2% dry weight), acting as a chemical barrier against microbial decay [3] [6].
During wine/spirit aging in oak barrels, Roburin A undergoes gradual hydrolysis and oxidation, releasing vescalagin monomers and ellagic acid. This process is accelerated by:
Roburin A and its metabolites (e.g., urolithins) contribute to sensory attributes like astringency and bitterness, while also modulating biochemical pathways in aged beverages [5] [6].
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